Diadenosine heptaphosphate
Description
Properties
CAS No. |
106597-55-1 |
|---|---|
Molecular Formula |
C20H31N10O28P7 |
Synonyms |
Diadenosine heptaphosphate |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Diadenosine Heptaphosphate
Enzymatic Synthesis of Dinucleoside Polyphosphates
The synthesis of ApnA, including Ap7A, is often a non-canonical activity of enzymes that form an adenylate intermediate as part of their primary catalytic function. frontiersin.org This process ensures the rapid accumulation of these signaling molecules in response to various cellular stresses. frontiersin.orgfrontiersin.org
Aminoacyl-tRNA synthetases (aaRSs) are the enzymes classically associated with the synthesis of dinucleoside polyphosphates. frontiersin.org Their primary role in protein synthesis is to attach the correct amino acid to its corresponding tRNA, a process known as tRNA "charging". nih.govwikipedia.org This reaction occurs in two steps: first, the enzyme activates an amino acid by reacting it with ATP to form a highly reactive aminoacyl-adenylate (aa-AMP) intermediate, releasing pyrophosphate (PPi). nih.govnih.govfrontiersin.org
Reaction Step 1: Amino Acid Activation Amino Acid + ATP ⇌ Aminoacyl-AMP + PPi
Normally, the activated amino acid is then transferred to its cognate tRNA. nih.gov However, in a non-canonical side reaction, the enzyme-bound aminoacyl-AMP intermediate can be nucleophilically attacked by another molecule, such as ATP. This reaction leads to the synthesis of ApnA, with the number of phosphate (B84403) groups depending on the attacking nucleotide. For instance, a reaction with ATP would yield Ap4A and release the amino acid. The synthesis is a reversible process. frontiersin.org Lysyl-tRNA synthetase was one of the first enzymes identified to catalyze this reaction. frontiersin.orgnih.gov This general mechanism allows for the formation of various ApnA species, including Ap7A, depending on the specific aaRS and the available nucleotide substrates.
DNA and RNA ligases are essential enzymes in nucleic acid metabolism, responsible for repairing breaks in the phosphodiester backbone of DNA and RNA strands. promega.comspringernature.com The ligation mechanism proceeds through a three-step pathway that critically involves the formation of a covalent enzyme-adenylate (enzyme-AMP) intermediate. promega.comnih.govnih.gov
In the first step, the ligase reacts with a cofactor, typically ATP (or NAD+ for some bacterial DNA ligases), to adenylate a lysine (B10760008) residue in its active site, releasing pyrophosphate. promega.comnih.gov Subsequently, the AMP moiety is transferred from the enzyme to the 5'-phosphate terminus of the nucleic acid strand that needs to be joined, creating an adenylylated DNA or RNA intermediate. promega.comnih.gov It is this activated intermediate state that presents a potential, though less commonly documented, route for ApnA synthesis. A reaction between the initial enzyme-AMP complex and an ATP molecule, rather than the nucleic acid, could theoretically produce ApnA.
Acyl-CoA synthetases are a family of enzymes that "activate" fatty acids, preparing them for participation in various metabolic pathways. wikipedia.org This activation is a two-step process that begins with the formation of a fatty acyl-adenylate intermediate from a fatty acid and ATP. wikipedia.orgreactome.org This intermediate is analogous to the one formed by aminoacyl-tRNA synthetases.
In the second step, the enzyme catalyzes the transfer of the fatty acyl group to Coenzyme A (CoA), releasing AMP. wikipedia.org However, research has shown that some acyl-CoA synthetases can utilize the acyl-adenylate intermediate to synthesize dinucleoside polyphosphates. For example, acyl-CoA synthetase from Pseudomonas fragi has been demonstrated to catalyze the synthesis of diadenosine hexaphosphate (Ap6A), as well as Ap5A and Ap4A. nih.gov This suggests that the capacity for ApnA synthesis may be a feature of mammalian acyl-CoA synthetases as well, providing another pathway for the production of molecules like Ap7A. nih.gov
| Enzyme Class | Primary Function | Reactive Intermediate | ApnA Synthesis Mechanism |
|---|---|---|---|
| Aminoacyl-tRNA Synthetases | Attaches amino acids to tRNA. nih.govwikipedia.org | Aminoacyl-AMP | The enzyme-bound aminoacyl-AMP intermediate reacts with ATP or another nucleotide. frontiersin.org |
| DNA/RNA Ligases | Repairs breaks in nucleic acid strands. promega.comspringernature.com | Enzyme-AMP | The covalent enzyme-AMP complex could potentially react with ATP. promega.comnih.gov |
| Acyl-CoA Synthetases | Activates fatty acids for metabolism. wikipedia.org | Acyl-AMP | The enzyme-bound acyl-AMP intermediate reacts with ATP, a mechanism shown to produce Ap6A, Ap5A, and Ap4A. nih.gov |
Beyond the aforementioned enzyme classes, other proteins that utilize an adenylation step can also synthesize dinucleoside polyphosphates. A notable example is the ubiquitin-activating enzyme (E1), which initiates the process of ubiquitination. taylorandfrancis.com Ubiquitination is a post-translational modification where ubiquitin is attached to a substrate protein, often targeting it for degradation. nih.gov
The E1 enzyme activates ubiquitin in an ATP-dependent reaction, forming a UBA1-adenylate intermediate. frontiersin.org This intermediate has been shown to be capable of synthesizing Ap4A. frontiersin.orgfrontiersin.org This synthesis is inhibited by the presence of the subsequent enzymes in the cascade (E2 ubiquitin-conjugating enzymes), suggesting the reaction is a consequence of the activated state of E1. frontiersin.org Furthermore, activating enzymes for other ubiquitin-like proteins, such as NEDD8 and SUMO, can also produce Ap4A, albeit with lower activity. frontiersin.orgfrontiersin.org These findings underscore a degenerate mechanism for ApnA synthesis, ensuring their production under various stress conditions that may engage these pathways. frontiersin.org
Mechanisms of Diadenosine Heptaphosphate Degradation
To function as transient signaling molecules, the cellular levels of ApnA must be tightly controlled. This regulation is achieved through enzymatic degradation, primarily carried out by a specific family of hydrolases. frontiersin.org
Nudix hydrolases are a large and diverse superfamily of enzymes found in all classes of organisms. researchgate.net Their defining characteristic is a conserved 23-amino-acid sequence known as the "Nudix box" (GX5Ex7REUXEEXGU), which is crucial for cation binding and catalysis. frontierspartnerships.org These enzymes act as "housekeeping" enzymes, hydrolyzing a wide range of nucleoside diphosphate (B83284) derivatives to prevent the accumulation of potentially toxic metabolic intermediates. frontierspartnerships.orgfrontierspartnerships.org
The cellular concentration of dinucleoside polyphosphates is precisely controlled by certain members of the Nudix hydrolase family. frontierspartnerships.org These enzymes degrade ApnA molecules by cleaving the phosphodiester backbone. The hydrolysis can occur in two ways:
Asymmetrical cleavage: The ApnA molecule is hydrolyzed to produce ATP and AMP.
Symmetrical cleavage: The ApnA molecule is hydrolyzed to produce two molecules of ADP (in the case of Ap4A).
Different Nudix hydrolases exhibit preferences for specific ApnA substrates. frontierspartnerships.org For instance, some are more active on Ap4A, while others preferentially hydrolyze longer-chain molecules like diadenosine hexaphosphate (Ap6A). frontierspartnerships.orgnih.gov This specificity allows for fine-tuned regulation of the cellular pool of dinucleoside polyphosphates. The same active site responsible for hydrolyzing dinucleoside polyphosphates can also act on other substrates, such as 5-phosphoribosyl 1-pyrophosphate (PRPP). nih.govresearchgate.net Mutational studies have confirmed that key glutamate (B1630785) residues within the Nudix motif are essential for the catalytic mechanism of these hydrolases. nih.gov
| Enzyme Family | Conserved Motif | Function | Products of ApnA Hydrolysis |
|---|---|---|---|
| Nudix Hydrolases | Nudix Box (GX5Ex7REUXEEXGU) frontierspartnerships.org | Hydrolyzes the pyrophosphate bond of ApnA molecules to regulate their cellular concentration. frontierspartnerships.org | ATP + AMP (Asymmetrical) or 2x ADP (Symmetrical, for Ap4A) |
Regulation of this compound Levels by Synthetic and Hydrolytic Enzymes
The intracellular concentration of Ap7A, like other diadenosine polyphosphates, is meticulously regulated by the coordinated action of synthetic and hydrolytic enzymes to prevent its accumulation to potentially toxic levels and to ensure its availability for signaling purposes when needed. frontiersin.org
Synthetic Enzymes: The primary enzymes responsible for the synthesis of diadenosine polyphosphates are aminoacyl-tRNA synthetases (aaRSs). hmdb.ca These enzymes typically catalyze the attachment of amino acids to their cognate tRNAs during protein synthesis. However, in a side reaction, they can catalyze the transfer of an adenylyl group from an aminoacyl-adenylate intermediate to a molecule of ATP, forming diadenosine polyphosphates of varying lengths. nih.govnih.gov The specific aaRS involved can influence the length of the polyphosphate chain. While the synthesis of Ap4A by lysyl-tRNA synthetase is well-established, the specific synthetases responsible for generating the longer chain of Ap7A have not been definitively identified.
Hydrolytic Enzymes: As discussed previously, the degradation of diadenosine polyphosphates is carried out by various hydrolases, including members of the ApaH, NUDIX, and HIT families. nih.govfrontiersin.org The activity of these enzymes is crucial for maintaining low basal levels of these signaling molecules. For instance, deletion of the NUDT2 gene, which encodes a major Ap4A hydrolase in humans, leads to a significant increase in intracellular Ap4A levels. frontiersin.org The specific hydrolases that preferentially act on Ap7A are an active area of research. The interplay between the synthetic and hydrolytic enzymes ensures that the cellular pool of diadenosine polyphosphates, including Ap7A, can be rapidly increased in response to specific stimuli and just as quickly returned to baseline levels once the signal has been transduced.
Table 2: Key Enzyme Families in Diadenosine Polyphosphate Metabolism
| Enzyme Family | Primary Function | Example Enzyme | Typical Substrate(s) |
| Aminoacyl-tRNA Synthetases | Synthesis | Lysyl-tRNA synthetase | ATP, Aminoacyl-AMP |
| ApaH Hydrolases | Symmetrical Hydrolysis | E. coli ApaH | Ap4A |
| NUDIX Hydrolases | Asymmetrical Hydrolysis | Human NUDT2 | Ap4A |
| HIT Proteins | Asymmetrical Hydrolysis | Human Fhit | Ap3A |
| NPP Family | Asymmetrical Hydrolysis | NPP1, NPP2, NPP3 | Ap3A, Ap4A, Ap5A |
Subcellular Compartmentalization of this compound Metabolism
The metabolism of signaling molecules is often compartmentalized within specific subcellular locations to ensure spatial and temporal control over their activity. While the precise subcellular distribution of Ap7A metabolism is not yet fully elucidated, insights can be drawn from the localization of related metabolic pathways.
The synthesis of diadenosine polyphosphates by aminoacyl-tRNA synthetases suggests that their production is closely linked to the machinery of protein synthesis, which is predominantly located in the cytoplasm . nih.gov Furthermore, Fhit, a HIT protein involved in dinucleotide hydrolysis, is also primarily found in the cytoplasm. nih.gov This suggests that a significant portion of diadenosine polyphosphate metabolism likely occurs in this compartment.
However, components of these metabolic pathways have also been identified in other cellular compartments. For instance, some aminoacyl-tRNA synthetases and NUDIX hydrolases have been found in the mitochondria and the nucleus . The compartmentalization of NAD+ metabolism, a related pathway, is well-established, with distinct pools of this crucial molecule maintained in the cytoplasm, mitochondria, and nucleus to support the specific functions of these organelles. nih.govnih.gov It is plausible that a similar subcellular organization exists for diadenosine polyphosphate metabolism, allowing for localized signaling roles. For example, nuclear pools of Ap7A could potentially be involved in the regulation of gene expression or DNA repair, while mitochondrial pools might influence energy metabolism. Further research is needed to definitively map the subcellular landscape of Ap7A synthesis and degradation.
Cellular and Subcellular Localization of Diadenosine Heptaphosphate
Detection and Quantification in Prokaryotic and Eukaryotic Cells
The detection and quantification of diadenosine polyphosphates, including Ap7A, rely on advanced analytical techniques due to their low intracellular concentrations and similarity to other nucleotides. Methodologies such as High-Performance Liquid Chromatography (HPLC), tandem mass spectrometry (LC-MS/MS), and luciferase-based enzymatic assays are commonly employed. cuni.cz While these methods are applicable to the entire ApnA family, much of the specific quantitative data available focuses on the more abundant, shorter-chain compounds like diadenosine tetraphosphate (B8577671) (Ap4A).
In prokaryotes, such as E. coli, the basal concentration of Ap4A is in the low micromolar range (0.2 µM to 3.6 µM). cuni.cz In eukaryotic cells, concentrations are often expressed as pmol per 10^6^ cells. For instance, in human HEK293T cells, Ap4A levels have been measured at approximately 0.9 pmol per 10^6^ cells. cuni.cz Levels of diadenosine polyphosphates are not static; they can increase significantly in response to cellular stress, such as oxidative or heat stress, in both prokaryotic and eukaryotic organisms. nih.govfrontiersin.org This has led to the hypothesis that they function as "alarmones," signaling adverse conditions. frontiersin.org Although specific intracellular concentrations for Ap7A are not widely reported, its detection follows the same principles as for other ApnA compounds.
| Organism Type | Cell Type | Concentration (µM) | Concentration (pmol/10⁶ cells) | Detection Method |
|---|---|---|---|---|
| Prokaryote | E. coli | ~0.2 - 3.6 | N/A | LC-MS, Luciferase Assay |
| Eukaryote | Human (HEK293T) | N/A | ~0.9 | LC-MS/MS |
| Eukaryote | Chinese Hamster (AA8) | N/A | ~0.63 | Luciferase Assay |
Presence in Specific Mammalian Tissues and Cell Types
Diadenosine heptaphosphate has been successfully isolated and identified from human platelets. nih.gov Platelets contain specialized secretory organelles known as dense granules, which store high concentrations of small molecules like ADP, ATP, calcium, and serotonin. nih.gov Diadenosine polyphosphates are also known to be stored in these dense granules. ahajournals.org Upon platelet activation, for instance by thrombin, the contents of these granules are released into the extracellular space. nih.gov The confirmed release of Ap7A from activated platelets strongly indicates its storage within these secretory dense granules, alongside other diadenosine polyphosphates. nih.gov
Several diadenosine polyphosphates have been identified in human myocardial tissue. ahajournals.orgnih.gov Specifically, diadenosine tetraphosphate (Ap4A), diadenosine pentaphosphate (Ap5A), and diadenosine hexaphosphate (Ap6A) have been isolated and characterized from the heart muscle. nih.gov Furthermore, these compounds were found to be localized within cardiac-specific granules, with estimated concentrations in the range of 500 µmol/L. ahajournals.orgnih.gov However, the presence of this compound (Ap7A) in myocardial tissue has not been reported in the reviewed scientific literature.
Diadenosine polyphosphates are recognized as signaling molecules within the central nervous system. nih.govbohrium.com Research has demonstrated that compounds such as diadenosine tetraphosphate (Ap4A) and diadenosine pentaphosphate (Ap5A) are present in synaptic vesicles within nerve terminals of the rat brain. bohrium.com These molecules are released in a calcium-dependent manner following nerve stimulation, suggesting a role as neurotransmitters or neuromodulators. bohrium.com While the localization of shorter-chain diadenosine polyphosphates in synaptic vesicles is established, specific identification of this compound (Ap7A) within neural systems or synaptic vesicles has not been documented in the available search results.
Diadenosine polyphosphates are present in human plasma in physiologically relevant concentrations. ahajournals.orgnih.gov Studies have quantified Ap3A, Ap4A, Ap5A, and Ap6A in plasma, revealing concentrations in the micromolar range. ahajournals.org Potential sources for circulating diadenosine polyphosphates include platelets and the adrenal medulla. ahajournals.orgnih.gov Notably, plasma concentrations of these compounds are significantly higher in blood from the adrenal veins compared to other major veins, pointing to the adrenal gland as a key source. ahajournals.org As Ap7A is released from activated platelets, it is consequently present in plasma, though specific quantitative data for its circulating concentration is not as readily available as for the shorter-chain variants. nih.gov Approximately 95% of diadenosine polyphosphates in plasma are bound to proteins. ahajournals.orgnih.gov
| Compound | Adrenal Veins | Infrarenal Vena Cava | Suprarenal Vena Cava | Cubital Vein (Normotensive) |
|---|---|---|---|---|
| Ap3A | 4.05 ± 1.63 | 1.25 ± 0.66 | 1.40 ± 0.91 | 0.89 ± 0.59 |
| Ap4A | 6.18 ± 2.08 | 0.91 ± 0.54 | 1.84 ± 1.20 | 0.72 ± 0.72 |
| Ap5A | 0.53 ± 0.28 | 0.25 ± 0.12 | 0.33 ± 0.13 | 0.33 ± 0.24 |
| Ap6A | 0.59 ± 0.31 | 0.11 ± 0.06 | 0.11 ± 0.07 | 0.18 ± 0.18 |
Diadenosine polyphosphates are also found in non-mammalian eukaryotes, including fungi and plants. nih.govfrontiersin.org In organisms like yeast (Saccharomyces cerevisiae), levels of Ap4A increase in response to stressors like heat shock. frontiersin.org In plants, there is evidence that diadenosine triphosphate (Ap3A) and diadenosine tetraphosphate (Ap4A) act as alarmones, triggering protective metabolic pathways, such as the phenylpropanoid pathway in Arabidopsis thaliana, in response to stress. researchgate.net Despite the presence of enzymes capable of synthesizing and degrading various diadenosine polyphosphates in plants and fungi, the specific identification of this compound (Ap7A) in these kingdoms has not been reported in the reviewed literature. nih.govnih.govimrpress.comresearchgate.net
Intracellular and Extracellular Concentrations of this compound
This compound (Ap7A) is a naturally occurring dinucleoside polyphosphate that has been identified in specific mammalian cells. While its presence is confirmed, detailed quantitative data on its precise concentrations, both inside and outside of cells, are not as extensively documented as for other members of the diadenosine polyphosphate family, such as diadenosine tetraphosphate (Ap4A). However, research on related compounds provides a valuable framework for understanding the physiological concentration ranges of these molecules.
Intracellular Concentrations
Ap7A has been successfully isolated and identified from the intracellular environment of human platelets. nih.gov These blood components store Ap7A, and upon physiological stimulation, such as with thrombin, they release it into the surrounding space. nih.gov This indicates that platelets are a significant storage site for this molecule.
Intracellular Concentration of a Related Compound in Human Platelets
| Compound | Cell Type | Concentration |
|---|---|---|
| Diadenosine tetraphosphate (Ap4A) | Normal Human Platelets | 0.43 nmol/mg protein nih.gov |
Extracellular Concentrations
The primary mechanism for the appearance of Ap7A in the extracellular environment is through its release from cells such as activated platelets. nih.gov Following their release, local extracellular concentrations of diadenosine polyphosphates are estimated to reach levels in the range of 10⁻⁵ mol/L or even higher. ahajournals.org
Direct measurements of Ap7A in plasma have not been detailed, but comprehensive studies have quantified other diadenosine polyphosphates (Ap3A, Ap4A, Ap5A, and Ap6A) in human plasma, demonstrating that these molecules are present in physiologically relevant concentrations in the micromolar (μmol/L) range. ahajournals.orgnih.gov These findings confirm that diadenosine polyphosphates exist as extracellular signaling molecules in the circulation. The concentrations can vary depending on the location of blood sampling, with significantly higher levels detected in adrenal veins compared to the vena cava, suggesting the adrenal medulla may be another source besides platelets. ahajournals.orgnih.gov
The table below presents the mean concentrations of several diadenosine polyphosphates measured in the cubital veins of normotensive individuals, illustrating the typical extracellular levels for this class of compounds. ahajournals.orgahajournals.org
Extracellular Concentrations of Related Diadenosine Polyphosphates in Human Plasma (Cubital Vein)
| Compound | Mean Concentration (μmol/L) | Standard Error of Mean (SEM) |
|---|---|---|
| Diadenosine triphosphate (Ap3A) | 0.89 | ± 0.59 ahajournals.org |
| Diadenosine tetraphosphate (Ap4A) | 0.72 | ± 0.72 ahajournals.org |
| Diadenosine pentaphosphate (Ap5A) | 0.33 | ± 0.24 ahajournals.org |
| Diadenosine hexaphosphate (Ap6A) | 0.18 | ± 0.18 ahajournals.org |
Molecular Mechanisms of Action and Receptor Interactions of Diadenosine Heptaphosphate
Diadenosine Heptaphosphate as an Endogenous Purinergic Signaling Molecule
Diadenosine polyphosphates (ApnAs), including this compound (Ap₇A), are a class of endogenous nucleotides found in both prokaryotic and eukaryotic organisms. frontiersin.orgfrontiersin.org These molecules consist of two adenosine (B11128) moieties linked by a polyphosphate chain of varying lengths. frontiersin.orgfrontiersin.orgguildhe.ac.uk They are recognized as important components of the purinergic signaling system, a complex network where nucleotides and nucleosides act as extracellular signaling molecules. nih.govfrontiersin.org Ap₇A and its congeners are released from various cell types, including platelets, endothelial cells, and cardiomyocytes, and act as agonists at purinergic receptors to regulate a wide range of physiological processes. nih.gov The biological activity of these dinucleotides, including their vasoconstrictive effects, is mediated through their interaction with specific purinergic receptors. nih.gov For instance, the vasoconstrictive action of Ap₇A on the vasculature of the isolated perfused rat kidney has been documented, although it is less potent than diadenosine hexaphosphate (Ap₆A). nih.gov
Interaction with P2 Purinoceptors
The extracellular actions of diadenosine polyphosphates are primarily mediated through their interaction with P2 purinoceptors, which are broadly divided into two families: the ionotropic P2X receptors (ligand-gated ion channels) and the metabotropic P2Y receptors (G protein-coupled receptors). frontiersin.orgnih.govnih.gov Diadenosine polyphosphates, including Ap₄A, Ap₅A, and Ap₆A, have been shown to bind to and activate various subtypes of both P2X and P2Y receptors in numerous mammalian tissues. guildhe.ac.uknih.gov These interactions can elicit a variety of cellular responses, from the opening of cation channels to the activation of intracellular signaling cascades. nih.govnih.gov The specific receptor subtype activated and the resulting physiological effect are critically dependent on the number of phosphate (B84403) groups in the dinucleotide chain. nih.gov
Diadenosine polyphosphates have been demonstrated to act as agonists at several P2Y receptor subtypes. While specific data for Ap₇A is limited, studies on related compounds provide insight into their activity. For example, diadenosine tetraphosphate (B8577671) (Ap₄A) has been shown to be an antagonist at platelet P2Y₁ and P2Y₁₂ receptors, but an agonist at P2Y₁₂ receptors in the absence of ADP. nih.govharvard.edu In other cell types, diadenosine polyphosphates have been reported to activate P2Y₁ receptors. nih.gov The interaction of Ap₄A with a P2Y-like subclass of purinoceptor has been observed in rat liver cell plasma membranes, where it stimulates glycogen (B147801) breakdown. bohrium.com Furthermore, ADP is the natural agonist for the P2Y₁₃ receptor, and Ap₄A can act as an antagonist at this receptor subtype. guidetopharmacology.org
| Compound | Receptor Subtype | Activity | Cell/Tissue Type | Reference |
|---|---|---|---|---|
| Ap₄A | P2Y₁ | Antagonist | Platelets | nih.govharvard.edu |
| Ap₄A | P2Y₁₂ | Agonist (in absence of ADP) / Antagonist (in presence of ADP) | Platelets | nih.govharvard.edu |
| Ap₄A | P2Y₁₃ | Antagonist | - | guidetopharmacology.org |
| Diadenosine Polyphosphates | P2Y₁ | Agonist | Various | nih.gov |
The interaction of diadenosine polyphosphates with P2X receptor subtypes is complex, with activities ranging from full agonism to partial agonism and antagonism depending on the specific receptor subtype and the length of the phosphate chain. nih.gov For instance, at the rat P2X₁ receptor, only Ap₆A acts as a full agonist, albeit less potent than ATP. nih.gov In contrast, at the rat P2X₃ receptor, Ap₄A, Ap₅A, and Ap₆A are all full agonists and are more potent than ATP. nih.gov Ap₄A also acts as a partial agonist at the rat P2X₄ receptor. nih.gov In the guinea-pig vas deferens, Ap₄A and Ap₅A are believed to evoke contraction by acting at the P2X₁ receptor. bohrium.com On human platelets, Ap₄A has been identified as an agonist for P2X₁ receptors. nih.govharvard.edunih.gov
| Compound | Receptor Subtype | Activity | Species/System | Reference |
|---|---|---|---|---|
| Ap₄A | P2X₃ | Full Agonist | Rat | nih.gov |
| Ap₄A | P2X₄ | Partial Agonist | Rat | nih.gov |
| Ap₄A | P2X₁ | Agonist | Human Platelets | nih.govharvard.edunih.gov |
| Ap₅A | P2X₃ | Full Agonist | Rat | nih.gov |
| Ap₆A | P2X₁ | Full Agonist | Rat | nih.gov |
| Ap₆A | P2X₃ | Full Agonist | Rat | nih.gov |
Receptor Selectivity and Phosphate Chain Length
The number of phosphate groups linking the two adenosine moieties is a critical determinant of receptor selectivity and pharmacological activity among diadenosine polyphosphates. nih.gov Studies comparing the effects of Ap₂A through Ap₆A have revealed distinct patterns of purinoceptor activation. In the rat renal vasculature, the vasoconstrictive response to Ap₅A is entirely mediated by P2X receptors, while the responses to Ap₄A and Ap₆A are largely P2X-mediated. nih.gov In contrast, the effects of Ap₂A and Ap₃A are primarily due to the stimulation of A₁-receptors. nih.gov The binding affinity to P2Y-like receptors in rat liver membranes also shows a dependence on chain length, with a rank order of potency being Ap₄A ≥ Ap₅A > Ap₆A > Ap₃A > Ap₂A. bohrium.com This demonstrates that subtle changes in the polyphosphate chain length can significantly alter the interaction with and activation of different purinergic receptor subtypes.
Modulation of Ion Channels by this compound
Beyond their interaction with membrane receptors, diadenosine polyphosphates can also directly modulate the activity of ion channels. This represents another mechanism through which these endogenous signaling molecules can influence cellular excitability and function.
Effects on ATP-Sensitive K+ Channels
ATP-sensitive potassium (K-ATP) channels are a class of potassium channels that are gated by intracellular nucleotides, primarily ATP and ADP. wikipedia.org These channels play crucial roles in various tissues, including the heart and pancreatic beta cells. wikipedia.orgnih.gov Studies have shown that diadenosine polyphosphates can act as modulators of K-ATP channel activity. Specifically, diadenosine 5',5''-P1,P4-tetraphosphate (Ap₄A) and diadenosine 5',5''-P1,P5-pentaphosphate (Ap₅A) have been identified as potent inhibitors of myocardial K-ATP channels. nih.govnih.gov When applied to the intracellular side of membrane patches from guinea-pig ventricular myocytes, both Ap₄A and Ap₅A induced a reversible, concentration-dependent inhibition of channel activity. nih.govnih.gov The half-maximal inhibitory concentration (IC₅₀) for Ap₅A was determined to be 16 µM, while for Ap₄A it was approximately 17 µM. nih.govnih.gov These findings suggest that diadenosine polyphosphates may serve as endogenous ligands and regulators of cardiac K-ATP channels. nih.gov
| Compound | Effect | IC₅₀ | System | Reference |
|---|---|---|---|---|
| Ap₄A | Inhibition | ~17 µM | Guinea-pig ventricular myocytes | nih.gov |
| Ap₅A | Inhibition | 16 µM | Guinea-pig ventricular myocytes | nih.gov |
Regulation of Ryanodine (B192298) Receptor Calcium Release Channels
Diadenosine polyphosphates, including this compound (Ap7A) and its related compounds, have been identified as endogenous modulators of ryanodine receptor (RyR)-gated Ca2+ release channels. nih.gov These channels are crucial for calcium signaling in various cell types, including muscle and brain cells. nih.govsemanticscholar.org Studies have demonstrated that diadenosine polyphosphates can enhance the binding of [3H]-ryanodine to membranes from skeletal and cardiac muscle, as well as the brain. This suggests a direct interaction with the RyR complex, leading to channel activation. nih.gov
The regulatory effect of these molecules is dependent on the number of phosphate groups in the polyphosphate chain. For instance, oxidized diadenosine tetraphosphate (oxidized Ap4A) and pentaphosphate (oxidized Ap5A) have been shown to be potent activators of [3H]-ryanodine binding. nih.gov In skeletal muscle, oxidized Ap4A can increase specific binding by as much as ninefold. nih.gov This interaction appears to occur at a site similar to that of other adenosine-based modulators like AMP-PCP. nih.gov The modulation of RyR channels by diadenosine polyphosphates is a calcium-dependent process, highlighting a complex interplay in the regulation of intracellular calcium release. researchgate.netelsevierpure.com
| Compound | Tissue | Effect on [3H]-Ryanodine Binding | Apparent EC50 (µM) |
|---|---|---|---|
| Oxidized Ap4A | Skeletal Muscle | 9-fold increase | 37 |
| Oxidized Ap4A | Cardiac Muscle | 3-fold increase | Not specified |
| Ap5A | Brain | 171% increase at 333 µM | Not specified |
| AMP-PCP | Brain | 209% increase at 333 µM | Not specified |
This table summarizes the observed effects of various diadenosine polyphosphates and related compounds on the binding of [3H]-ryanodine to ryanodine receptors in different tissues, based on available research data. nih.gov
Interactions with Protein Chaperones (e.g., GroEL binding for Ap4A)
Diadenosine tetraphosphate (Ap4A), a related diadenosine polyphosphate, has been shown to interact with the molecular chaperone GroEL in Escherichia coli. nih.govresearchgate.net GroEL is a crucial protein folding machine that assists a wide range of cellular proteins in achieving their native conformation, thereby preventing aggregation. nih.govfrontiersin.orgbiomedpharmajournal.org The binding of Ap4A to GroEL occurs at a set of sites that are distinct from the well-characterized ATP/ADP binding sites on the chaperone. nih.govresearchgate.net
| Interacting Molecule | Chaperone | Key Findings |
|---|---|---|
| Diadenosine tetraphosphate (Ap4A) | GroEL | Binds to a site distinct from the ATP/ADP site. |
| Enhances ATPase rates at higher temperatures. | ||
| Encourages the release of bound ADP. | ||
| May promote substrate protein release. |
This table outlines the key findings regarding the interaction between Diadenosine tetraphosphate (Ap4A) and the molecular chaperone GroEL. nih.govresearchgate.net
Influence on Enzyme Activities
Diadenosine polyphosphates are known to influence the activity of various kinases. Specifically, P1,P5-di(adenosine 5')pentaphosphate (Ap5A) has been identified as a potent inhibitor of adenylate kinase (also known as myokinase). nih.govnih.govwikipedia.org This enzyme plays a critical role in cellular energy homeostasis by catalyzing the interconversion of ATP, ADP, and AMP. wikipedia.org The inhibitory effect of Ap5A on adenylate kinase is significant even at micromolar concentrations. nih.gov
In contrast, at concentrations where Ap5A effectively inhibits adenylate kinase, it does not appear to significantly alter the activity of other enzymes involved in erythrocyte metabolism, such as hexokinase, phosphofructokinase, and phosphoglycerokinase. nih.gov A modest reduction in activity was noted for pyruvate (B1213749) kinase. nih.gov This specificity highlights the targeted nature of the interaction between certain diadenosine polyphosphates and adenylate kinase.
| Enzyme | Effect of P1,P5-di(adenosine 5')pentaphosphate (Ap5A) |
|---|---|
| Adenylate Kinase | Excellent inhibitor at concentrations near 2 µM and above. |
| Hexokinase | No significant alteration in reaction data. |
| Phosphofructokinase | No significant alteration in reaction data. |
| Phosphoglycerokinase | No significant alteration in reaction data. |
| Pyruvate Kinase | Very modest reductions in activity. |
This table summarizes the inhibitory effects of P1,P5-di(adenosine 5')pentaphosphate (Ap5A) on various kinases, based on studies of human hemolysate enzyme assays. nih.gov
The fragile histidine triad (B1167595) (Fhit) protein, a known tumor suppressor, is another key target of diadenosine polyphosphates, particularly diadenosine triphosphate (Ap3A). nih.govnih.govmdpi.com The tumor-suppressive function of Fhit is intricately linked to its interaction with Ap3A. nih.gov While Fhit possesses hydrolase activity towards Ap3A, its role as a tumor suppressor is believed to be independent of this catalytic function and instead relies on the formation of a stable Fhit-Ap3A complex. nih.govnih.govresearchgate.net
The intracellular concentration of Ap3A, which acts as an "alarmone," increases in response to cellular stress. nih.gov This elevation in Ap3A levels is thought to promote the formation of the Fhit-Ap3A complex. This complex has been shown to interact with the ribosome, leading to an impediment of translation. nih.gov The Fhit protein also plays a significant role in regulating the intracellular levels of Ap3A, efficiently metabolizing it. nih.govresearchgate.net This modulation of Fhit activity by Ap3A represents a critical signaling pathway in the cellular response to stress and tumorigenesis. nih.govuni-konstanz.de
In-Depth Analysis of this compound Reveals Limited Scope of Current Research
A thorough review of existing scientific literature reveals that specific research into the detailed physiological and pathophysiological roles of this compound (Ap7A) is currently limited. While the broader class of diadenosine polyphosphates, particularly Diadenosine tetraphosphate (Ap4A), has been studied in contexts such as cellular stress, DNA repair, and apoptosis, specific data for Ap7A in these areas are not extensively available.
The user-provided outline requests detailed information on the function of Ap7A as a cellular alarmone, its involvement in DNA replication and repair, its role in apoptosis, and its contributions to gene expression, immune responses, and cell proliferation. However, current research predominantly focuses on other molecules within the diadenosine polyphosphate family for these functions.
The primary documented role for this compound is in the regulation of vascular processes. Research has successfully isolated and identified Ap7A in human platelets. nih.gov Studies have shown that Ap7A is released from platelets following thrombin-induced aggregation. nih.gov
Key identified functions of Ap7A include:
Vasoconstriction: Ap7A exerts a vasoconstrictive effect on the vasculature of isolated rat kidneys. This action is believed to be mediated through the activation of P2X purinergic receptors. nih.gov
Hemostasis: The compound has been shown to inhibit platelet aggregation induced by ADP (Adenosine diphosphate). nih.gov
These findings suggest that this compound may be a significant molecule in the local regulation of blood vessel tone and the process of hemostasis. nih.gov
Due to the lack of specific published data on Ap7A for the other topics requested in the outline—cellular stress responses, DNA repair, apoptosis, gene expression, immune response, and cell proliferation—it is not possible to provide a scientifically accurate and detailed article covering those sections at this time. The scientific community's understanding of Ap7A is currently centered on its vascular and hematological activities.
Physiological and Pathophysiological Roles of Diadenosine Heptaphosphate
Involvement in Neurotransmission and Synaptic Function
Diadenosine polyphosphates, including diadenosine heptaphosphate (Ap7A), are recognized for their roles as signaling molecules within the nervous system. nih.gov These compounds are found in synaptic terminals in the brain and can be released from synaptosomes in a Ca²⁺-dependent process, which is characteristic of neurotransmitters. nih.gov Once in the extracellular space, they can interact with a variety of purinergic receptors to modulate synaptic activity. nih.gov
Their action can be complex, involving both direct effects on specific receptors and indirect effects through their degradation products, such as ATP and adenosine (B11128). nih.gov For instance, diadenosine polyphosphates can act on specific ionotropic (P4) and metabotropic receptors located on synaptic terminals. nih.gov The activity of these receptors can be further modulated by intracellular signaling pathways involving protein kinases A and C. nih.gov Studies in the rat hippocampus have shown that certain diadenosine polyphosphates exert a blocking effect on excitatory synaptic transmission. nih.gov This inhibitory action is mediated via A1 adenosine receptors, suggesting a role in providing negative feedback to prevent over-excitation. nih.gov This points to a potential physiological function as "alarmones," secreted in response to cellular stress to regulate neuronal activity. nih.gov
Role in Cardiovascular Physiology
This compound and related compounds are potent endogenous molecules that exert significant effects on the cardiovascular system. They are stored in high concentrations within platelet dense granules and released upon platelet activation, suggesting their involvement in both physiological homeostasis and pathological events like myocardial ischemia. nih.gov
Modulation of Vascular Tone and Vasoconstriction
Diadenosine polyphosphates are powerful vasoactive agents, with their effect often dependent on the length of the phosphate (B84403) chain. nih.gov this compound (Ap7A), along with Ap5A and Ap6A, generally produces vasoconstriction. nih.govnih.gov This constrictor effect has been demonstrated in various vascular models, including human umbilical vessels and the renal vasculature. nih.govresearchgate.net
The vasoconstrictive action of Ap7A on the vasculature of the isolated perfused rat kidney was found to be slightly less potent than that of diadenosine hexaphosphate (Ap6A), with a threshold concentration of 10⁻⁵ mol/liter. nih.gov This effect is thought to be mediated through the activation of P2X purinergic receptors, as it can be abolished by antagonists like suramin (B1662206) and pyridoxal (B1214274) phosphate-6-azophenyl-2',4'-disulfonic acid (PPADS). nih.gov The ability of these platelet-derived mediators to constrict blood vessels points to a significant role in the local regulation of blood vessel tone and blood pressure. nih.govnih.gov
Table 1: Vasoactive Effects of Diadenosine Polyphosphates
| Compound | Primary Vasoactive Effect | Mediating Receptor (Postulated) | Reference |
|---|---|---|---|
| This compound (Ap7A) | Vasoconstriction | P2X | nih.gov |
| Diadenosine hexaphosphate (Ap6A) | Vasoconstriction | P2X | nih.gov |
| Diadenosine pentaphosphate (Ap5A) | Vasoconstriction | P2X | nih.gov |
| Diadenosine tetraphosphate (B8577671) (Ap4A) | Vasodilation | - | nih.gov |
| Diadenosine triphosphate (Ap3A) | Vasodilation | - | nih.gov |
Effects on Vascular Smooth Muscle Cell Growth
Beyond their acute effects on vascular tone, diadenosine polyphosphates are implicated in vascular remodeling processes. They have been shown to act as mitogens, stimulating the proliferation of vascular smooth muscle cells (VSMCs). nih.gov Studies have found that diadenosine pentaphosphate and hexaphosphate in nanomolar concentrations can significantly stimulate the growth of VSMCs derived from rat thoracic aortas. nih.gov This proliferative effect was not significantly affected by the purinergic receptor antagonist suramin, suggesting a distinct signaling pathway. nih.gov Furthermore, these compounds can potentiate the growth-stimulatory effects of other factors like platelet-derived growth factor. nih.gov This mitogenic activity suggests that diadenosine polyphosphates released from platelets or other cells may contribute to the pathophysiology of conditions characterized by vascular proliferation, such as atherosclerosis and hypertension. nih.gov
Influence on Platelet Function and Aggregation
Diadenosine polyphosphates, stored and released by platelets, play a dual role in hemostasis. nih.gov Their influence on platelet aggregation is complex and varies with the specific compound. While some diadenosine polyphosphates promote aggregation, this compound (Ap7A) has been shown to inhibit ADP-induced platelet aggregation. nih.gov In contrast, diadenosine triphosphate (Ap3A) can induce platelet aggregation at submicromolar concentrations. nih.gov This pro-aggregatory effect is believed to result from the slow, catalyzed release of ADP from Ap3A by a plasma hydrolase, effectively making Ap3A a "masked" source of ADP. nih.gov This complex interplay highlights the nuanced role of diadenosine polyphosphates in regulating platelet function and thrombosis. nih.govnih.gov
Table 2: Effects of Diadenosine Polyphosphates on Platelet Aggregation
| Compound | Effect on ADP-Induced Aggregation | Mechanism | Reference |
|---|---|---|---|
| This compound (Ap7A) | Inhibitory | Direct inhibition | nih.gov |
| Diadenosine tetraphosphate (Ap4A) | Disaggregating | - | nih.gov |
| Diadenosine triphosphate (Ap3A) | Promotes Aggregation | Slow enzymatic release of ADP | nih.gov |
Myocardial Functions and Cardioprotection
In the heart, diadenosine polyphosphates exert notable electrophysiological effects, including the ability to alter ventricular refractoriness and reduce heart rate at submicromolar concentrations. nih.gov Certain diadenosine polyphosphates, particularly diadenosine tetraphosphate (Ap4A), have demonstrated significant cardioprotective effects. nih.govnih.gov Studies have shown that administering Ap4A can mimic the protective effects of ischemic preconditioning, a process that increases the heart's tolerance to subsequent prolonged ischemia. nih.gov In animal models, Ap4A administration before a period of cardiac arrest significantly improved the recovery of heart function and reduced tissue damage (creatine kinase leakage) after reperfusion. nih.govnih.gov This cardioprotection is believed to be mediated by the activation of ATP-sensitive potassium (KATP) channels and protein kinase C, key components in the signaling pathways of ischemic preconditioning. nih.govresearchgate.net These findings suggest that diadenosine polyphosphates could be important endogenous mediators of myocardial protection. nih.gov
Emerging Roles in Other Biological Systems (e.g., Tear Secretion, Host Immunity)
Recent research has uncovered roles for diadenosine polyphosphates beyond the cardiovascular and nervous systems, with a notable function in the physiology of the ocular surface. These compounds are now recognized as normal constituents of human and rabbit tear fluid and act as potent stimulators of tear secretion. researchgate.netnih.gov
Studies have identified diadenosine tetraphosphate (Ap4A) and diadenosine pentaphosphate (Ap5A) in rabbit tears under basal conditions. researchgate.net Topical application of these compounds, along with Ap6A, stimulates tear secretion in a dose-dependent manner, an effect mediated by P2Y receptors, likely the P2Y₂ subtype. researchgate.net This suggests that diadenosine polyphosphates released from the corneal epithelium may serve as physiological modulators of tear production. nih.gov
Furthermore, the concentration of these molecules is significantly altered in certain pathological states. Patients with Sjögren syndrome, an autoimmune disease characterized by severe dry eye, have abnormally elevated concentrations of Ap4A and Ap5A in their tears compared to healthy individuals. arvojournals.orgarvojournals.org This elevation is particularly pronounced in patients with low tear production. arvojournals.org These findings suggest that diadenosine polyphosphates could serve as potential biomarkers for the diagnosis of dry eye disease and Sjögren syndrome. arvojournals.org
Table 3: Concentration of Diadenosine Polyphosphates in Human Tears
| Group | Ap4A Concentration (μM) | Ap5A Concentration (μM) | Reference |
|---|---|---|---|
| Healthy Controls | 0.13 ± 0.03 | 0.04 ± 0.02 | arvojournals.org |
| Sjögren Syndrome (Total) | 2.54 ± 1.02 | 26.13 ± 6.95 | arvojournals.org |
| Sjögren Syndrome (Low Tear Production) | 4.09 ± 1.36 | 39.51 ± 8.46 | arvojournals.org |
Regulation of Diadenosine Heptaphosphate Levels and Activity
Transcriptional and Translational Regulation of Ap7A Metabolizing Enzymes
The intracellular levels of Ap7A are determined by the activity of synthesizing and degrading enzymes. The regulation of the genes encoding these enzymes is a key control point. While specific regulatory pathways for Ap7A-metabolizing enzymes are not extensively detailed in the literature, principles can be drawn from studies on related dinucleoside polyphosphates, such as diadenosine tetraphosphate (B8577671) (Ap4A).
Synthesizing Enzymes: The primary enzymes responsible for the synthesis of diadenosine polyphosphates are the aminoacyl-tRNA synthetases (aaRSs). nih.gov These enzymes catalyze the attachment of amino acids to their corresponding tRNAs, a fundamental step in protein synthesis. nih.gov In a side reaction, they can also synthesize ApnA. nih.gov The expression of aaRS genes is often linked to the cell's metabolic state and growth rate. In prokaryotes, for instance, the synthesis of several aaRSs is regulated in response to the availability of their cognate amino acid or the levels of charged tRNA, often through transcriptional attenuation mechanisms. nih.gov In eukaryotes, the regulation is more complex and can be tied to cellular proliferation and stress response pathways.
Degrading Enzymes: The degradation of diadenosine polyphosphates is carried out by specific hydrolases, notably members of the Nudix (Nucleoside diphosphate (B83284) linked moiety X) hydrolase superfamily. nih.gov For example, the Nudix Type 2 (NUDT2) gene product is a major Ap4A hydrolase. nih.gov The expression of these hydrolase genes is crucial for preventing the excessive accumulation of ApnA. Studies involving the knockdown of Ap4A hydrolase have shown resulting changes in the expression of target genes, indicating that the level of the hydrolase itself is a critical regulatory node in this signaling pathway. nih.govresearchgate.net This suggests a feedback mechanism where the products of ApnA-regulated transcription may, in turn, influence the expression of the enzymes that control ApnA levels.
| Enzyme Family | Primary Function | Known Regulatory Influences (General) |
| Aminoacyl-tRNA Synthetases (aaRS) | Protein synthesis (canonical); ApnA synthesis (non-canonical) | Growth rate, amino acid availability, cellular stress |
| Nudix Hydrolases | Hydrolysis of various nucleoside diphosphate derivatives, including ApnA | Transcriptional control in response to cellular signaling |
Post-Translational Modification of Ap7A Metabolic Enzymes
Post-translational modifications (PTMs) are covalent chemical alterations to proteins that occur after their synthesis and are a primary mechanism for the rapid and reversible regulation of enzyme activity, localization, and interaction with other proteins. nih.gov
While specific PTMs regulating Ap7A-metabolizing enzymes have not been fully characterized, compelling evidence from related molecules provides a strong model for such regulation. A key example is the regulation of lysyl-tRNA synthetase (LysRS), an enzyme that synthesizes Ap4A. In response to immunological activation in mast cells, LysRS is phosphorylated on a specific serine residue (Ser207). frontiersin.org This phosphorylation event induces a conformational change that is believed to switch its function from its canonical role in translation to a non-canonical role in signaling, which includes the enhanced synthesis of Ap4A. nih.gov
This phosphorylation-dependent functional switching illustrates how PTMs can dynamically regulate the production of diadenosine polyphosphates. It is plausible that similar PTMs, such as phosphorylation, acetylation, or ubiquitination, could regulate the activity of the specific aaRSs that synthesize Ap7A or the Nudix hydrolases that degrade it, thereby providing a rapid mechanism to control Ap7A levels in response to specific cellular signals. mdpi.com
| Modification | Target Enzyme (Example) | Functional Consequence |
| Phosphorylation | Lysyl-tRNA Synthetase (Synthesizes Ap4A) | Switches enzyme function from translation to signaling, enhancing Ap4A production. |
Cellular Mechanisms Controlling Ap7A Accumulation and Release
The concentration of Ap7A within the cell and in the extracellular space is tightly controlled by mechanisms governing its accumulation and release.
Accumulation: Intracellular accumulation of diadenosine polyphosphates is a hallmark of the cellular response to a wide variety of stresses, including heat shock, oxidative stress, and DNA damage. frontiersin.orgbohrium.com Under normal physiological conditions, the levels of these molecules are kept low by the continuous activity of hydrolases. frontiersin.org During stress, it is hypothesized that either the rate of synthesis increases or the rate of degradation decreases, leading to a rapid accumulation. For example, inactivation of the ApaH hydrolase in bacteria under stress conditions leads to an increase in intracellular ApnA levels. frontiersin.org
Release: Diadenosine polyphosphates, including Ap7A, can be released from cells to act as extracellular signaling molecules. The release is not due to cell lysis but occurs through regulated pathways. mdpi.com Mechanisms analogous to ATP release are likely involved. These include:
Vesicular Exocytosis: Ap7A may be stored in vesicles and released when the cell receives an appropriate stimulus that triggers vesicle fusion with the plasma membrane. This process is often dependent on an increase in intracellular calcium concentration. mdpi.com
Channel-Mediated Release: ATP and other nucleotides can be released through specific channels in the plasma membrane, such as connexin and pannexin hemichannels, or volume-regulated anion channels (VRACs). nih.govnih.govfrontiersin.org These channels can be opened by various stimuli, including mechanical stress, cell swelling, or receptor activation. frontiersin.org
| Mechanism | Description | Common Triggers |
| Vesicular Exocytosis | Storage in and release from intracellular vesicles. | Increased intracellular Ca2+, receptor stimulation. |
| Channel-Mediated Release | Transport across the plasma membrane via channels like pannexins and connexins. | Mechanical stress, cell swelling, membrane depolarization. |
Methodological Approaches in Diadenosine Heptaphosphate Research
Advanced Chromatographic Techniques for Purification and Separation
Chromatography is a cornerstone in ApnA research, enabling the isolation of these compounds from endogenous substances. A combination of affinity, anion-exchange, and reversed-phase chromatography is frequently employed to achieve purification to homogeneity. nih.govahajournals.org
Affinity chromatography serves as a crucial selective concentration step in the purification of diadenosine polyphosphates from complex biological samples like deproteinized human plasma or platelet extracts. nih.govahajournals.orgnih.gov This technique leverages the specific interaction between the cis-diol groups of the ribose moieties in the diadenosine polyphosphate structure and a stationary phase containing immobilized boronate groups. nih.gov
The process typically involves:
Deproteinization: The initial step is the removal of proteins from the biological sample. nih.gov
Selective Concentration: The deproteinized extract is then passed through a boronate affinity column, such as one using a dihydroxyboryl BioRex 70 resin. nih.gov The diadenosine polyphosphates bind to the boronate groups on the resin, while other molecules without the cis-diol structure are washed away.
Elution: The bound diadenosine polyphosphates are subsequently eluted, resulting in a sample that is significantly enriched in the compounds of interest.
This selective concentration is a critical prerequisite for downstream analysis by more sensitive techniques like HPLC, as it removes interfering substances and increases the concentration of the target analytes. nih.gov
Following initial purification steps, anion-exchange chromatography is a powerful technique for separating diadenosine polyphosphates based on the number of their negatively charged phosphate (B84403) groups. nih.govahajournals.org Due to their polyanionic nature, these molecules are well-suited for separation on strong anion-exchange resins. nih.gov
The separation mechanism is based on the differential interaction of ApnA molecules with the positively charged stationary phase. A salt or pH gradient is typically used for elution, where molecules with fewer phosphate groups (e.g., Ap3A) elute earlier than those with a greater number of phosphate groups (e.g., Ap7A). This method allows for the effective separation of the various diadenosine polyphosphates from each other and from other anionic cellular components. thermofisher.comnih.gov Researchers have successfully used this technique as a key step in multi-stage purification protocols for isolating ApnA from human plasma. nih.govahajournals.org
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used, sensitive, and reliable method for the final separation and quantification of diadenosine polyphosphates. nih.govlongdom.org Because nucleotides are highly polar, standard reversed-phase columns provide little retention. sielc.com To overcome this, ion-pair reversed-phase chromatography is employed. nih.govlongdom.org
In this approach, an ion-pairing reagent, such as tetrabutylammonium (B224687) hydrogen sulphate, is added to the mobile phase. longdom.org This reagent contains a hydrophobic part that interacts with the nonpolar stationary phase (e.g., C18) and a charged part that interacts with the anionic phosphate groups of the diadenosine polyphosphates. longdom.org This dynamic modification of the stationary phase allows for the retention and subsequent separation of these hydrophilic compounds. sielc.com The elution is typically achieved by varying the concentration of an organic solvent like methanol (B129727) or acetonitrile (B52724) in the mobile phase. longdom.org This method has been successfully applied to quantify Ap3A, Ap4A, Ap5A, and Ap6A in human platelets and to identify Ap3A in the filarial parasite Brugia malayi. nih.govnih.gov
Table 1: Overview of Chromatographic Techniques in Diadenosine Polyphosphate Research| Technique | Principle of Separation | Primary Role in Workflow | Typical Stationary Phase | Common Application |
|---|---|---|---|---|
| Affinity Chromatography | Specific interaction between ribose cis-diols and boronate groups | Selective concentration and sample clean-up | Boronate-derivatized resin (e.g., BioRex 70) | Initial purification from platelet and plasma extracts nih.gov |
| Anion-Exchange Chromatography | Differential electrostatic interaction based on the number of phosphate groups | Separation of ApnA homologues | Positively charged resin (e.g., TSKgel SuperQ-5PW) nih.gov | Fractionation of Ap3A-Ap6A from plasma nih.govahajournals.org |
| Reversed-Phase HPLC (Ion-Pair) | Partitioning between a nonpolar stationary phase and a polar mobile phase, facilitated by an ion-pairing reagent | High-resolution separation and quantification | C18 (octadecylsilane) | Quantification of ApnA in biological samples nih.govnih.gov |
Spectrometric Methods for Characterization and Quantification
Mass spectrometry is indispensable for the unambiguous identification and structural confirmation of diadenosine polyphosphates following their chromatographic purification.
MALDI-MS is a soft ionization technique that is highly effective for analyzing the molecular mass of thermally labile molecules like nucleotides. ahajournals.org In the analysis of diadenosine polyphosphates, aliquots of the purified fractions are mixed with a matrix solution, such as 3-hydroxy-picolinic acid, and spotted onto a target plate. ahajournals.org A pulsed nitrogen laser (337 nm) irradiates the spot, causing the matrix to absorb energy and desorb, carrying the analyte molecules into the gas phase as protonated ions (e.g., [M+H]+). ahajournals.org
These ions are then accelerated into a time-of-flight (TOF) mass analyzer, which separates them based on their mass-to-charge ratio. This technique has been used to determine the molecular masses of diadenosine polyphosphates isolated from human plasma, confirming the presence of Ap3A, Ap4A, Ap5A, and Ap6A by their corresponding [M+H]+ ions. nih.govahajournals.org
While MALDI-MS provides the molecular weight of the intact molecule, Post-Source Decay (PSD)-MALDI-MS is used to obtain structural information through fragmentation analysis. ahajournals.org During their flight in the field-free drift path of the mass spectrometer, a fraction of the analyte ions undergoes spontaneous fragmentation, a process known as post-source decay. ahajournals.orgresearcher.life
By using a reflectron-type time-of-flight analyzer, these fragment ions can be analyzed to generate a mass spectrum. ahajournals.org The resulting fragmentation pattern is a unique signature of the molecule's structure. In diadenosine polyphosphate research, the PSD mass spectra of isolated fractions are compared with those of authentic standards. nih.govahajournals.org A match in the fragmentation patterns provides definitive confirmation of the identity of the isolated substances, validating the results obtained from chromatographic and initial MS analyses. nih.govahajournals.orgnih.gov This technique is crucial for distinguishing between structurally similar compounds and ensuring the accuracy of identification. nih.govnih.gov
Table 2: Mass Spectrometry Data for Diadenosine Polyphosphates| Compound | Expected Molecular Mass ([M+H]+) | Role of MALDI-MS | Role of PSD-MALDI-MS |
|---|---|---|---|
| Diadenosine triphosphate (Ap3A) | 757 Da nih.govahajournals.org | Determination of intact molecular weight | Structural confirmation via fragmentation pattern comparison nih.govahajournals.org |
| Diadenosine tetraphosphate (B8577671) (Ap4A) | 837 Da nih.govahajournals.org | Determination of intact molecular weight | Structural confirmation via fragmentation pattern comparison nih.govahajournals.org |
| Diadenosine pentaphosphate (Ap5A) | 917 Da nih.govahajournals.org | Determination of intact molecular weight | Structural confirmation via fragmentation pattern comparison nih.govahajournals.org |
| Diadenosine hexaphosphate (Ap6A) | 997 Da nih.govahajournals.org | Determination of intact molecular weight | Structural confirmation via fragmentation pattern comparison nih.govahajournals.org |
| Diadenosine heptaphosphate (Ap7A) | 1077 Da | Determination of intact molecular weight | Structural confirmation via fragmentation pattern comparison |
Ultraviolet (UV) Spectroscopy
Ultraviolet (UV) spectroscopy is a fundamental technique used in the study of diadenosine polyphosphates. This method leverages the principle that molecules with chromophores—parts of the molecule that absorb light—absorb light at specific wavelengths in the UV-visible spectrum. For diadenosine polyphosphates, the chromophore is the adenine (B156593) base.
The absorption of UV radiation excites electrons within the molecule to higher energy orbitals. msu.edu The energy required for these transitions corresponds to specific wavelengths, resulting in a characteristic absorption spectrum. Organic molecules containing conjugated double bonds, such as the purine (B94841) ring of adenine, exhibit strong UV absorbance. msu.edu The resulting UV spectrum, a plot of absorbance versus wavelength, is useful for both qualitative and quantitative analysis.
In research, UV spectroscopy is routinely used to determine the concentration of diadenosine polyphosphates in solutions. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. bioglobax.com For quantitative measurements, the molar absorptivity (ε), a constant unique to the compound at a specific wavelength, must be known. For instance, studies on various compounds, including those with aromatic rings like adenine, show strong absorption in the UV region, typically with high molar absorptivity values. msu.edunanoqam.ca The spectral properties, such as the wavelength of maximum absorbance (λmax), are key parameters. For diadenosine polyphosphates, the λmax is determined by the adenine moiety, which typically absorbs maximally around 259 nm. While UV spectra for these compounds are generally broad and not highly specific for identification on their own, they are invaluable for quantification in enzymatic assays and for purity assessments following synthesis or purification. bioglobax.commdpi.com
Enzymatic Assays for Activity and Cleavage Analysis
Enzymatic assays are crucial for studying the metabolism of diadenosine polyphosphates, allowing researchers to measure the activity of enzymes that synthesize or degrade these molecules and to analyze their cleavage products. These assays are designed to monitor either the disappearance of the substrate (e.g., Ap4A) or the appearance of its products (e.g., ATP and AMP).
One common approach involves incubating the enzyme with its substrate under controlled conditions (pH, temperature, cofactors) and then quantifying the reaction products. For example, the asymmetrical hydrolysis of Diadenosine tetraphosphate (Ap4A) by the NUDT2 enzyme yields ATP and AMP. wikipedia.orggenecards.org The products can be separated and quantified using techniques like high-performance liquid chromatography (HPLC).
Another method is phosphorolysis, where an enzyme cleaves the substrate using inorganic phosphate. An enzyme from Saccharomyces cerevisiae, diadenosine tetraphosphate alpha,beta-phosphorylase, splits Ap4A in the presence of inorganic phosphate to yield ATP and ADP. nih.gov The activity of this enzyme can be assayed by measuring the formation of these products. The reaction is dependent on divalent metal ions like Mg²⁺ or Mn²⁺. nih.gov
Fluorogenic analogs of diadenosine polyphosphates are also used to create more sensitive assays. These synthetic substrates release a fluorescent molecule upon cleavage, allowing for continuous and real-time monitoring of enzyme activity. For instance, fluorogenic analogues of Ap4A have been used to assay Ap4A hydrolase activity in cytosolic extracts. wikigenes.org The use of such analogs can significantly increase the sensitivity of the assay. nih.gov
| Enzyme | Substrate | Cleavage Type | Products | Source Organism | Reference |
|---|---|---|---|---|---|
| Bis(5'-nucleosyl)-tetraphosphatase (asymmetrical) (NUDT2) | Ap4A | Asymmetrical Hydrolysis | ATP + AMP | Human | wikipedia.orggenecards.org |
| Diadenosine tetraphosphate alpha,beta-phosphorylase | Ap4A | Phosphorolysis | ATP + ADP | Saccharomyces cerevisiae | nih.gov |
Molecular Biology Techniques in Ap7A Research
Gene Disruption and Mutagenesis Studies (e.g., NUDT2 gene knockout)
Gene disruption and mutagenesis are powerful molecular biology techniques used to elucidate the function of specific genes and the proteins they encode. In the context of diadenosine polyphosphate research, these methods have been instrumental in understanding the physiological roles of enzymes involved in their metabolism. A prime example is the study of the NUDT2 gene, which encodes the human asymmetrical Ap4A hydrolase, an enzyme that degrades Ap4A to ATP and AMP. wikipedia.orggenecards.org
By disrupting or "knocking out" the NUDT2 gene in a human cell line, researchers can study the consequences of enzyme deficiency and the subsequent accumulation of its substrate, Ap4A. edgehill.ac.uk One study utilized the near-haploid KBM-7 chronic myelogenous leukemia cell line, which simplifies gene disruption because only one copy of the gene needs to be inactivated. plos.orgnih.gov Using insertional mutagenesis, a "NuKO" (NUDT2 knockout) cell line was created. edgehill.ac.uk Analysis of these cells revealed a 175-fold increase in the intracellular concentration of Ap4A compared to the parent KBM-7 cells, confirming that NUDT2 is the primary enzyme responsible for controlling Ap4A levels. edgehill.ac.uk Such knockout models are crucial for dissecting the downstream cellular pathways and processes regulated by Ap4A. edgehill.ac.ukbiorxiv.orgresearchgate.net
RNA-Sequencing for Gene Expression Profiling
RNA-sequencing (RNA-Seq) is a high-throughput technology that provides a comprehensive snapshot of the transcriptome—the complete set of RNA transcripts—in a cell at a given moment. youtube.comuoregon.edu This technique is applied in diadenosine polyphosphate research to understand how changes in the concentration of these signaling molecules affect global gene expression.
Following the creation of the NUDT2 knockout (NuKO) cell line, which has highly elevated Ap4A levels, RNA-Seq was used to compare its transcriptome with that of the normal parent cell line. edgehill.ac.uk This comparative analysis identified thousands of differentially expressed genes. edgehill.ac.uk Specifically, 6,288 genes were found to have altered expression, with 980 being significantly up-regulated and 705 significantly down-regulated in the NuKO cells. edgehill.ac.uk
Further bioinformatic analysis of these differentially expressed genes using tools like Ingenuity® Pathway Analysis (IPA®) helps to identify the biological pathways and functions that are most affected. edgehill.ac.uk In the NuKO cells, a significant down-regulation was observed in genes associated with interferon responses, inflammation, and tryptophan catabolism. edgehill.ac.uk Many down-regulated genes were also known to be involved in tumor promotion, including processes like the epithelial-mesenchymal transition, proliferation, and metastasis. edgehill.ac.uk Conversely, some pro-apoptotic genes were up-regulated. edgehill.ac.uk These findings suggest that elevated Ap4A, resulting from NUDT2 disruption, has profound effects on cellular signaling, particularly in pathways related to the immune response and cancer biology. edgehill.ac.uk
Application of Synthetic Analogs and Derivatives
Design and Synthesis of Ap7A Analogs
The design and synthesis of analogs of diadenosine polyphosphates are critical for probing the function and mechanism of the enzymes that metabolize them. nih.gov These synthetic molecules are structurally similar to the natural substrate but have been modified in specific ways to act as inhibitors, alternative substrates, or stable ligands for structural studies. nih.govresearchgate.net
Analogs can be synthesized through either chemical or enzymatic methods. bibliotekanauki.pl Chemical synthesis allows for a wide range of modifications, such as altering the phosphate chain by replacing an oxygen atom with a methylene (B1212753) group (CH₂) to create a phosphonate (B1237965) analog. These modifications can render the analog resistant to cleavage by hydrolytic enzymes. researchgate.net For example, analogs of Ap4A have been synthesized with methylenebis(phosphonate) moieties to increase their stability and binding affinity to target proteins. researchgate.net
Enzymatic synthesis can also be employed, using enzymes like lysyl-tRNA synthase, which can catalyze the formation of the phosphate-phosphate bond between nucleotide substrates. researchgate.net This biosynthetic approach can be a high-yielding strategy for preparing a variety of analogs from inexpensive starting materials. researchgate.net
These analogs are invaluable research tools. nih.gov Non-hydrolyzable analogs can be used to inhibit specific enzymes competitively, helping to clarify the role of that enzyme in a biological pathway. They can also be used to trap an enzyme in a complex with its ligand, facilitating structural analysis through techniques like X-ray crystallography. Furthermore, analogs incorporating fluorescent or radioactive labels can be used to develop highly sensitive assays for detecting enzyme activity. nih.gov
| Analog Type | Modification | Application | Reference |
|---|---|---|---|
| Non-hydrolyzable Analogs | Replacement of bridging oxygen in the phosphate chain with CH₂, CHF, etc. | Enzyme inhibitors; structural studies (enzyme-ligand complexes). | researchgate.net |
| Fluorogenic Analogs | Attachment of a fluorescent group that is released upon cleavage. | Sensitive, real-time enzymatic assays. | wikigenes.orgnih.gov |
| Isotopically Labeled Analogs | Incorporation of isotopes like ³H or ¹⁴C. | Tracing metabolic pathways; quantification in assays. | bibliotekanauki.pl |
| Affinity-enhancing Analogs | Modifications designed to increase binding to a target protein (e.g., eIF4E). | Probing ligand-protein interactions. | researchgate.net |
Use of Analogs as Enzyme Substrates, Inhibitors, and Probes
The study of this compound (Ap7A) and its role in cellular processes is significantly advanced by the use of synthetic analogs. These modified molecules are crucial tools for biochemists and pharmacologists, allowing for the detailed investigation of enzyme kinetics, the elucidation of metabolic pathways, and the identification of binding proteins. Analogs are designed to mimic the natural compound but possess altered properties, such as resistance to hydrolysis, which makes them valuable as experimental probes.
Chemically modified analogs of diadenosine polyphosphates, including those with longer phosphate chains, are synthesized to serve three primary functions in research: as enzyme substrates, inhibitors, and molecular probes. While specific research on Ap7A analogs is not extensively detailed in publicly available literature, the principles of their application can be understood from studies on related diadenosine polyphosphates.
As Enzyme Substrates:
Analogs can be designed to be recognized and processed by the same enzymes that act on the natural substrate, Ap7A. By introducing subtle modifications, such as the replacement of a bridging oxygen atom in the polyphosphate chain with a methylene group, researchers can alter the susceptibility of the analog to enzymatic cleavage. Studying the rate and products of the hydrolysis of these analogs provides insights into the mechanism and specificity of the enzymes involved in Ap7A metabolism.
As Enzyme Inhibitors:
A key application of diadenosine polyphosphate analogs is in the inhibition of enzymes. Non-hydrolyzable analogs, which are resistant to enzymatic breakdown, can act as competitive inhibitors by binding to the active site of an enzyme without undergoing a reaction. This binding can block the access of the natural substrate, Ap7A, thereby inhibiting the enzyme's activity. The inhibitory potency of these analogs, often expressed as an inhibition constant (Ki), provides a measure of their affinity for the enzyme and can guide the development of more potent and specific inhibitors. Such inhibitors are invaluable for studying the physiological consequences of blocking a particular enzymatic pathway.
As Molecular Probes:
To identify and characterize proteins that bind to Ap7A, analogs are often functionalized to act as molecular probes. These probes can be modified in several ways:
Radiolabeling: Incorporation of a radioactive isotope, such as ³²P or ³H, allows for the sensitive detection and quantification of the analog bound to proteins or in various cellular fractions.
Fluorescent Labeling: Attachment of a fluorescent group enables the visualization of the analog's localization within cells or tissues using microscopy techniques. It also allows for the study of binding interactions using methods like fluorescence polarization.
Affinity Labeling: These probes contain a reactive group that forms a covalent bond with the target protein upon binding. This allows for the irreversible labeling and subsequent identification of the binding protein.
The table below summarizes the types of analogs and their applications in the study of diadenosine polyphosphates, a framework that is applicable to the investigation of Ap7A.
| Analog Type | Modification Example | Primary Application | Information Gained |
| Substrate Analogs | Oxymethylene bridge substitution | Enzyme Substrate | Enzyme kinetics, substrate specificity, and metabolic pathways. |
| Inhibitor Analogs | Non-hydrolyzable phosphate chain | Enzyme Inhibitor | Enzyme mechanism, physiological role of the target enzyme. |
| Probe Analogs | Radiolabeling, Fluorescent tagging, Affinity labeling | Molecular Probe | Identification and characterization of binding proteins and receptors. |
While the synthesis and application of specific Ap7A analogs are not widely reported, the established methodologies for other diadenosine polyphosphates provide a clear roadmap for future research in this area.
In Vitro and Ex Vivo Experimental Models for Functional Studies
Understanding the functional roles of this compound (Ap7A) necessitates the use of controlled experimental systems that can bridge the gap between molecular interactions and physiological responses. In vitro and ex vivo models are indispensable for dissecting the specific effects of Ap7A on cellular and tissue functions. Although dedicated studies on Ap7A in these systems are limited, the experimental approaches used for other diadenosine polyphosphates illustrate the methodologies available for investigating the biological activities of Ap7A.
In Vitro Models:
In vitro studies involve experiments conducted in a controlled environment outside of a living organism, typically using isolated and purified components or cultured cells. These models are essential for determining the direct effects of a compound on specific molecular targets and cellular processes.
Enzyme Assays: Purified enzymes that are suspected to synthesize or hydrolyze Ap7A can be studied in cell-free systems. By incubating the enzyme with Ap7A and other necessary co-factors, researchers can measure the rate of reaction and identify the products of the enzymatic activity. These assays are fundamental for characterizing the enzymes involved in Ap7A metabolism.
Isolated Cell Preparations: Primary cells or cultured cell lines provide a more complex system to study the cellular effects of Ap7A. For instance, insulin-secreting cell lines have been used to investigate the impact of diadenosine polyphosphates on hormone release. In such experiments, cells are treated with the compound of interest, and subsequent changes in cellular responses, such as secretion, gene expression, or cell signaling pathways, are measured.
Planar Lipid Bilayers: This technique is used to study the effect of compounds on ion channels. A lipid bilayer is formed across a small aperture, and a purified ion channel protein is incorporated into the membrane. The activity of the channel can be recorded electronically, and the effects of adding Ap7A to either side of the membrane can be directly observed. This approach has been used to demonstrate the effects of diadenosine pentaphosphate on cardiac ryanodine (B192298) receptors.
Ex Vivo Models:
Ex vivo studies are conducted on tissues or organs that have been removed from an organism and are maintained in a viable state in an artificial environment. These models offer the advantage of preserving the complex cellular architecture and interactions of a tissue, providing a more physiologically relevant context than isolated cells.
Isolated Tissue Preparations: Tissues such as vascular rings, cardiac muscle preparations, or brain slices can be maintained in an organ bath containing a physiological salt solution. The direct effects of Ap7A on tissue function, such as muscle contraction, relaxation, or neuronal activity, can be measured. For example, the vasoconstrictor or vasodilator effects of related diadenosine polyphosphates have been studied using isolated blood vessel preparations.
Perfused Organ Systems: Entire organs, such as the heart or kidney, can be isolated and perfused with an oxygenated nutrient solution. This allows for the study of the integrated physiological response of the organ to the administration of Ap7A.
The table below provides an overview of common in vitro and ex vivo models and their applications in studying the functional roles of diadenosine polyphosphates, which can be extrapolated to the investigation of Ap7A.
| Model Type | Specific Example | Application in Diadenosine Polyphosphate Research | Key Findings |
| In Vitro | Isolated Chromaffin Cells | Study of catecholamine secretion. | Diadenosine polyphosphates can modulate neurotransmitter release. |
| Cultured Vascular Smooth Muscle Cells | Identification of specific binding sites. | Evidence for cell surface receptors for diadenosine polyphosphates. | |
| Insulin-Secreting Cell Lines | Investigation of insulin (B600854) release. | Diadenosine polyphosphates can influence hormone secretion. | |
| Ex Vivo | Isolated Guinea-Pig Atria | Assessment of cardiac chronotropic and inotropic effects. | Diadenosine hexaphosphate can exert negative effects on heart rate and contractility. |
| Human Myocardial Tissue Homogenates | Identification and quantification of endogenous compounds. | Presence of diadenosine polyphosphates, including Ap4A, Ap5A, and Ap6A, in human heart tissue. |
The application of these in vitro and ex vivo models will be crucial in elucidating the specific physiological and pathophysiological roles of this compound.
Theoretical and Computational Models of Diadenosine Heptaphosphate Function
Structural Modeling of Ap7A-Interacting Proteins and Enzymes
Understanding the three-dimensional structures of proteins and enzymes that bind to Ap7A is fundamental to deciphering its biological roles. Structural modeling techniques, including homology modeling and computational docking, are crucial in the absence of experimentally determined structures of Ap7A-protein complexes.
Homology Modeling: When the experimental structure of an Ap7A-binding protein is unavailable, homology modeling can be employed to build a theoretical 3D model. This technique relies on the known structure of a homologous protein (a template) to predict the structure of the target protein. For instance, the Fragile Histidine Triad (B1167595) (Fhit) protein, a known hydrolase of dinucleoside polyphosphates like Ap3A, serves as an excellent template for modeling other ApnA-interacting proteins. nih.govrcsb.org The crystal structures of Fhit in complex with non-hydrolyzable Ap3A analogs reveal the key amino acid residues involved in substrate binding and catalysis. nih.govacs.orgrcsb.org This information is invaluable for constructing models of other potential Ap7A-binding proteins that share sequence similarity with Fhit, allowing for the prediction of their Ap7A binding pockets. nih.govresearchgate.netsemanticscholar.org
Computational Docking: Molecular docking simulations are used to predict the preferred orientation and binding affinity of a ligand (in this case, Ap7A) when it interacts with a protein. These simulations place Ap7A into the predicted binding site of a target protein and score the different poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. For example, docking studies can be performed using a homology model of a putative Ap7A-interacting enzyme to predict how the heptaphosphate chain and the two adenosine (B11128) moieties of Ap7A fit within the active site. This can help identify critical amino acid residues responsible for Ap7A recognition and binding.
A significant aspect of Ap7A's interaction with proteins is the extensive surface phosphorylation it presents. A model of Fhit bound to two Ap3A molecules illustrates a dramatic change in the protein's surface, replacing a deep cavity with a highly phosphorylated surface, which could mediate new protein-protein interactions. nih.gov Similar structural modeling of Ap7A complexes would likely reveal an even more extensive negatively charged surface, suggesting a potential role in modulating protein complex formation.
| Modeling Technique | Description | Application to Ap7A Research | Key Insights |
| Homology Modeling | Predicts the 3D structure of a protein based on the known structure of a homologous protein. | Building models of putative Ap7A-binding proteins using templates like the Fhit protein. nih.govresearchgate.net | Identification of conserved residues and potential binding pockets for Ap7A. |
| Computational Docking | Predicts the binding mode and affinity of a ligand to a protein. | Simulating the interaction of Ap7A with modeled or known protein structures. | Elucidation of key interactions between Ap7A and specific amino acid residues. |
Molecular Dynamics Simulations of Ap7A Binding and Conformational Changes
Molecular dynamics (MD) simulations provide a powerful computational microscope to study the dynamic behavior of biological macromolecules over time. These simulations can reveal intricate details about the binding process of Ap7A to its target proteins and the subsequent conformational changes that may occur, which are often crucial for biological function.
MD simulations can be used to explore the stability of a docked Ap7A-protein complex and to refine the binding pose predicted by docking algorithms. By simulating the system in a virtual environment that mimics physiological conditions, researchers can observe the flexibility of both the ligand and the protein, providing a more realistic picture of their interaction. plos.orgnih.gov For example, simulations can track the movement of the long and flexible heptaphosphate chain of Ap7A within the binding pocket, identifying key stable interactions that anchor the molecule.
A critical aspect that can be investigated through MD simulations is the induction of conformational changes in the target protein upon Ap7A binding. The binding of a ligand can trigger subtle to large-scale structural rearrangements in a protein, which can alter its activity or its interaction with other molecules. mdpi.comnih.govnih.govplos.org MD simulations can capture these changes, such as the opening or closing of active site loops or the reorientation of protein domains. For instance, simulations of nucleotide binding to other proteins have demonstrated significant conformational changes that are essential for their function. nih.govnih.gov It is plausible that the binding of the highly charged Ap7A molecule could induce substantial conformational shifts in its target proteins, and MD simulations are the primary computational tool to investigate such phenomena.
Steered molecular dynamics (SMD) is a specialized MD technique that can be used to simulate the unbinding of a ligand from its protein target by applying an external force. This method can provide insights into the binding pathways and the key residues involved in holding the ligand in the binding pocket. youtube.com
| Simulation Type | Description | Application to Ap7A Research | Potential Findings |
| Standard MD | Simulates the time evolution of a molecular system. | Studying the stability of Ap7A-protein complexes and observing conformational changes upon binding. plos.orgnih.gov | Identification of stable binding modes and allosteric effects induced by Ap7A. |
| Steered MD (SMD) | Simulates the dissociation of a ligand from a protein by applying an external force. | Investigating the unbinding pathway of Ap7A from its target proteins. youtube.com | Revealing key residues critical for Ap7A binding and the energetics of the unbinding process. |
Bioinformatic Approaches to Identify Novel Ap7A-Related Pathways and Targets
Bioinformatics provides a suite of computational tools and databases that can be leveraged to predict novel biological pathways and protein targets for Ap7A. These approaches often integrate diverse datasets, including genomic, proteomic, and interaction data, to generate hypotheses for experimental validation.
One common approach is to start with a set of known Ap7A-interacting proteins or enzymes involved in dinucleoside polyphosphate metabolism. These proteins can be used as "seeds" in network-based analyses. Protein-protein interaction (PPI) databases, such as STRING, can be queried to identify proteins that are known to interact with the seed proteins. The resulting interaction network can then be analyzed for enriched biological pathways using tools that map genes and proteins to established pathway databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG). peerj.com This can reveal signaling or metabolic pathways that may be modulated by Ap7A. nih.gov
Another bioinformatic strategy is to search for proteins that contain sequence or structural motifs known to be involved in nucleotide binding. For example, proteins containing the Histidine Triad (HIT) motif are known to bind and/or hydrolyze dinucleoside polyphosphates. nih.gov Searching protein sequence databases for uncharacterized proteins containing this motif could identify novel Ap7A-interacting proteins.
Furthermore, computational methods for predicting ligand-binding sites on a proteome-wide scale can be employed. nih.govplos.orgfrontiersin.org These methods use features of the protein's sequence and/or structure to identify pockets that are likely to bind small molecules. By training these algorithms on known nucleotide-binding sites, it may be possible to scan entire proteomes for proteins that have a high probability of binding Ap7A.
| Bioinformatic Approach | Description | Application to Ap7A Research | Expected Outcomes |
| Pathway Enrichment Analysis | Identifies biological pathways that are over-represented in a given set of genes or proteins. | Analyzing known Ap7A-interacting proteins to find associated KEGG pathways. peerj.com | Identification of signaling and metabolic pathways potentially regulated by Ap7A. |
| Protein-Protein Interaction (PPI) Network Analysis | Constructs and analyzes networks of protein interactions. | Building a network around known Ap7A-binding proteins to find novel interactors. | Discovery of new protein complexes and functional modules related to Ap7A. |
| Binding Site Prediction | Identifies potential ligand-binding sites on protein structures. | Scanning for proteins with structural features conducive to binding the unique structure of Ap7A. nih.govplos.orgfrontiersin.org | Generation of a list of candidate Ap7A-binding proteins for experimental validation. |
Quantitative Modeling of Ap7A Metabolism and Signaling Kinetics
Quantitative modeling aims to create mathematical representations of biological processes to understand their dynamic behavior and regulatory properties. For Ap7A, this involves developing kinetic models of its metabolism and its role in signaling pathways. duke.edunih.govresearchgate.net
Metabolic Modeling: A kinetic model of Ap7A metabolism would involve a set of ordinary differential equations (ODEs) that describe the rates of synthesis and degradation of Ap7A. nih.govresearchgate.net The synthesis of Ap7A is often a side reaction of aminoacyl-tRNA synthetases. jenabioscience.com Its degradation is carried out by specific hydrolases. frontiersin.org A quantitative model would require kinetic parameters for these enzymes, such as Michaelis-Menten constants (Km) and catalytic rates (kcat). nih.gov By constructing such a model, one could simulate the intracellular concentration of Ap7A under different conditions and predict how perturbations in the activity of the synthesizing or degrading enzymes would affect Ap7A levels. nih.govmdpi.com
Signaling Modeling: If Ap7A acts as a signaling molecule, its effects on downstream pathways can also be modeled quantitatively. nih.gov For example, if Ap7A binding to a target protein activates a signaling cascade, a kinetic model could be developed to describe the flow of information through this cascade. This would involve modeling the binding of Ap7A to its receptor, the subsequent activation of downstream effectors, and the eventual cellular response. Such models can help to understand the dose-response relationship of Ap7A and the temporal dynamics of the signaling pathway. youtube.com
These quantitative models are powerful tools for systems biology, allowing for in silico experiments that can guide future experimental work and provide a deeper understanding of the physiological roles of Ap7A. nih.gov
| Modeling Approach | Description | Application to Ap7A Research | Key Objectives |
| Kinetic Modeling of Metabolism | Uses ordinary differential equations to describe the rates of enzymatic reactions. | Simulating the synthesis and degradation of Ap7A by aminoacyl-tRNA synthetases and hydrolases. nih.govresearchgate.net | Predicting steady-state and dynamic concentrations of Ap7A under various cellular conditions. |
| Kinetic Modeling of Signaling | Models the dynamic flow of information through a signaling pathway. | Simulating the downstream effects of Ap7A binding to its target proteins. nih.gov | Understanding the dose-response and temporal characteristics of Ap7A-mediated signaling. |
Future Directions and Research Perspectives on Diadenosine Heptaphosphate
Elucidation of Novel Ap7A Synthetic and Degradation Pathways
The intracellular concentration of Ap7A is tightly regulated by a balance of synthesis and degradation. While some enzymatic pathways for the synthesis of related diadenosine polyphosphates, such as diadenosine tetraphosphate (B8577671) (Ap4A), have been identified, the specific enzymes and pathways responsible for Ap7A production and breakdown are not fully understood. For instance, aminoacyl-tRNA synthetases, particularly lysyl-tRNA synthetase, have been shown to be involved in the synthesis of Ap4A. nih.govresearchgate.net A multienzyme complex of aminoacyl-tRNA synthetases from rat liver has also been found to be active in Ap4A synthesis. nih.gov Additionally, a novel enzymatic synthesis of Ap4A has been discovered involving yeast AppppA alpha, beta-phosphorylase, which catalyzes the conversion of adenosine (B11128) 5'-phosphosulfate (APS) and ATP into Ap4A. nih.gov
Future research will likely focus on identifying and characterizing novel enzymes with specificity for Ap7A synthesis. This could involve screening for enzymes that utilize ATP and other adenosine polyphosphates as substrates to produce Ap7A. Furthermore, the degradation pathways of Ap7A are a critical area for exploration. Identifying the specific phosphodiesterases and other hydrolases that cleave the phosphodiester bonds of Ap7A will be crucial for understanding how its signaling is terminated. The discovery of new metabolic pathways will provide a more complete picture of the cellular life of Ap7A and could reveal novel regulatory mechanisms. nih.gov
Identification of Undiscovered Ap7A Receptors and Effector Molecules
The biological effects of Ap7A are mediated through its interaction with specific receptors and downstream effector molecules. Diadenosine polyphosphates are known to interact with various P2 purinergic receptors, including P2X and P2Y subtypes. nih.gov For example, diadenosine polyphosphates can activate recombinant P2Y1, P2Y2, and P2Y4 receptors, as well as homomeric P2X1, P2X2, P2X3, P2X4, and P2X6 receptors. researchgate.net Furthermore, specific "dinucleotide" or "P4" receptors that are insensitive to other nucleotides have been proposed. researchgate.net The P4 receptor, a receptor-operated Ca2+ channel, is stimulated by diadenosine pentaphosphate and diadenosine tetraphosphate. researchgate.net
A key future direction is the identification and characterization of receptors with high affinity and specificity for Ap7A. This will likely involve techniques such as affinity chromatography, ligand binding assays with radiolabeled Ap7A, and expression cloning. Once novel receptors are identified, the downstream signaling pathways they activate will need to be elucidated. This includes identifying the effector molecules, such as G proteins, adenylyl cyclase, and protein kinases, that are involved in transducing the Ap7A signal. youtube.com Uncovering these novel receptor-effector systems will be fundamental to understanding the specific cellular responses elicited by Ap7A. The discovery of new signaling pathways has the potential to reveal previously unknown mechanisms of cellular control. uclahealth.orgtechnologynetworks.com
Advanced Functional Characterization in Complex Biological Systems
While initial studies have hinted at the roles of diadenosine polyphosphates in various physiological processes, a comprehensive understanding of Ap7A's function in complex biological systems is still lacking. For instance, the related compound Ap4A has been implicated in ocular physiology, including the regulation of intraocular pressure and tear secretion. nih.gov The actions of diadenosine polyphosphates in the nervous system are also an area of interest. nih.gov
Future research needs to move beyond simple cell culture models to investigate the in vivo roles of Ap7A. This will involve the use of animal models, such as knockout mice lacking key Ap7A-metabolizing enzymes or receptors, to dissect its physiological and pathophysiological functions. Advanced imaging techniques and physiological monitoring will be essential to characterize the effects of Ap7A on organ systems and whole-organism homeostasis. These studies will be critical for determining the relevance of Ap7A in health and disease.
Exploration of Evolutionary Conservation and Divergence of Ap7A Functions
Signal transduction pathways are often conserved throughout evolution, suggesting fundamental roles in cellular function. youtube.com The exploration of the evolutionary conservation and divergence of Ap7A signaling will provide valuable insights into its fundamental biological roles. By comparing the presence and function of Ap7A and its associated metabolic enzymes and receptors across different species, from simple eukaryotes to mammals, researchers can identify core, conserved functions as well as species-specific adaptations. nih.govresearchgate.netyoutube.com
Phylogenetic analysis of the enzymes involved in Ap7A metabolism can reveal how these pathways have evolved. nih.govresearchgate.netuiuc.eduuni-rostock.de For example, comparative genomics can identify orthologs of Ap7A-metabolizing enzymes in different species, and subsequent functional studies can determine if their activities are conserved. dntb.gov.ua Furthermore, examining the divergence in the coding sequences and expression patterns of genes related to Ap7A signaling between closely related species can shed light on the molecular basis of evolutionary adaptation. nih.gov This evolutionary perspective can help to prioritize research on the most fundamental and conserved aspects of Ap7A biology.
Integration of Omics Data for Systems-Level Understanding of Ap7A Biology
To gain a holistic understanding of the biological roles of Ap7A, a systems-level approach is necessary. nih.govnih.gov This involves the integration of multiple "omics" datasets, including transcriptomics, proteomics, and metabolomics, to build a comprehensive picture of the cellular response to Ap7A signaling. nih.govapix-drive.comnih.govresearchgate.netyoutube.com
Q & A
Basic Research Questions
Q. What methodologies are recommended for detecting and quantifying diadenosine heptaphosphate (Ap₇A) in biological samples?
- Methodological Answer : Ap₇A detection requires specialized techniques due to its labile phosphate bonds and low endogenous concentrations. High-performance liquid chromatography (HPLC) with ion-pairing reagents (e.g., hexanesulfonic acid) is widely used for separation . Time-of-flight secondary ion mass spectrometry (TOF-SIMS) with bismuth cluster ion sources enhances sensitivity for cellular localization studies, achieving detection limits in the nanomolar range . Enzymatic assays using purified hydrolases (e.g., FHIT protein) can validate specificity by monitoring hydrolysis products .
Q. What are the primary physiological roles of Ap₇A in cellular systems?
- Methodological Answer : Ap₇A functions as a signaling molecule in purinergic pathways. For example, in human platelets, Ap₇A is stored in dense granules and released during activation, modulating P2X receptor-mediated vasoconstriction . To confirm its role, researchers should isolate platelet-rich plasma and quantify Ap₇A release via HPLC post-stimulation (e.g., thrombin treatment) . Comparative studies with shorter-chain diadenosine polyphosphates (e.g., Ap₃A, Ap₅A) can clarify structure-activity relationships .
Q. How can researchers identify enzymatic pathways responsible for Ap₇A degradation?
- Methodological Answer : Enzymatic degradation involves hydrolases like FHIT or nonspecific phosphatases. A stepwise approach includes:
- Step 1 : Incubate Ap₇A with tissue homogenates (e.g., liver or kidney) and monitor phosphate release via malachite green assays .
- Step 2 : Purify candidate enzymes using affinity chromatography (e.g., adenosine-phosphate conjugated resins) .
- Step 3 : Validate activity using hydrolysis-resistant analogues (e.g., fluorinated Ap₇A) to rule off-target effects .
Advanced Research Questions
Q. How should experimental designs address contradictory data on Ap₇A’s vasoactive effects in different vascular grafts?
- Methodological Answer : Ap₇A induces vasoconstriction in saphenous vein grafts but not internal mammary arteries . To resolve contradictions:
- Approach 1 : Compare receptor expression profiles (e.g., P2X1 vs. P2Y11) in graft tissues using qPCR and immunohistochemistry .
- Approach 2 : Use ex vivo organ bath setups to measure contractile responses to Ap₇A in the presence of selective antagonists (e.g., NF449 for P2X1) .
- Approach 3 : Analyze intracellular calcium flux via fluorometric assays to distinguish receptor-specific signaling .
Q. What advanced techniques are suitable for studying Ap₇A’s role in tumor suppression via FHIT protein interactions?
- Methodological Answer : FHIT hydrolyzes Ap₇A and triggers apoptosis in cancer cells. Key steps include:
- Technique 1 : Co-crystallize FHIT with Ap₇A analogues (e.g., P1,P3-fluorinated triphosphates) to resolve binding motifs via X-ray crystallography .
- Technique 2 : Use CRISPR-Cas9 to generate FHIT-knockout cell lines and compare Ap₇A accumulation/metabolomics profiles .
- Technique 3 : Employ fluorescence polarization assays to measure Ap₇A-FHIT binding affinity under varying pH/ionic conditions .
Q. How can metabolic flux analysis elucidate Ap₇A’s catabolic pathways in neurodegenerative models?
- Methodological Answer : Ap₇A catabolism intersects with purine salvage pathways. Strategies include:
- Step 1 : Radiolabel Ap₇A with ³²P and track metabolite formation in neuronal cultures using thin-layer chromatography .
- Step 2 : Integrate transcriptomic data (e.g., RNA-seq) to identify upregulated hydrolases in Alzheimer’s disease models .
- Step 3 : Validate findings via siRNA knockdown of candidate enzymes (e.g., Nudix hydrolases) and measure Ap₇A half-life .
Q. What experimental frameworks address conflicting reports on Ap₇A’s affinity for P2Y receptors?
- Methodological Answer : Receptor specificity depends on phosphate chain length and stereochemistry. To resolve discrepancies:
- Framework 1 : Synthesize enantiomerically pure Ap₇A isomers and test activity in P2Y11-transfected HEK293 cells .
- Framework 2 : Perform Schild regression analysis with competitive antagonists (e.g., AR-C67085) to calculate binding constants .
- Framework 3 : Use molecular dynamics simulations to model Ap₇A-receptor docking and identify critical residues for mutagenesis .
Methodological Notes
- Data Validation : Always cross-verify Ap₇A concentrations using orthogonal methods (e.g., enzymatic assays vs. mass spectrometry) .
- Contradiction Management : For conflicting results (e.g., vasoactive effects), standardize tissue sources and experimental conditions (pH, ion composition) .
- Omics Integration : Combine metabolomic, proteomic, and transcriptomic datasets to map Ap₇A’s role in pathways like purine metabolism or apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
